5-Iodopyrimidine
CAS No.: 31462-58-5
Cat. No.: VC21334954
Molecular Formula: C4H3IN2
Molecular Weight: 205.98 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 31462-58-5 |
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Molecular Formula | C4H3IN2 |
Molecular Weight | 205.98 g/mol |
IUPAC Name | 5-iodopyrimidine |
Standard InChI | InChI=1S/C4H3IN2/c5-4-1-6-3-7-2-4/h1-3H |
Standard InChI Key | DNWRLMRKDSGSPL-UHFFFAOYSA-N |
SMILES | C1=C(C=NC=N1)I |
Canonical SMILES | C1=C(C=NC=N1)I |
Introduction
Physical and Chemical Properties
Structural Characteristics
5-Iodopyrimidine has the molecular formula C₄H₃IN₂ with a molecular weight of approximately 222 g/mol, comparable to its hydroxylated derivative 5-iodopyrimidin-2-ol (221.98 g/mol) . The compound features a planar aromatic ring with an iodine atom extending perpendicular to the plane. The nitrogen atoms in the ring contribute to its electronic properties, creating a partially electron-deficient system that influences its reactivity.
Physical Properties
While specific physical data for 5-iodopyrimidine is limited in the search results, we can extrapolate some properties based on related compounds:
The compound is likely soluble in common organic solvents like chloroform, dichloromethane, and DMSO, with limited water solubility. By comparison, 4-hydroxy-5-iodopyrimidine shows water solubility of 67 g/L at 25°C .
Chemical Reactivity
The reactivity of 5-iodopyrimidine is primarily governed by two factors:
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The electron-deficient pyrimidine ring that facilitates nucleophilic aromatic substitution
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The iodine atom that enables various coupling reactions
The carbon-iodine bond is relatively weak compared to other carbon-halogen bonds, making it particularly reactive in transition metal-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Negishi couplings. This reactivity profile is consistent with observations of related compounds like 5-bromo-2-iodopyrimidine, where selective coupling at the more reactive iodine position is possible .
Synthesis Methods
Halogen Exchange Reactions
Another viable synthetic route might involve halogen exchange reactions. For example, 5-bromo-2-iodopyrimidine is synthesized through the reaction of 5-bromo-2-chloropyrimidine with hydrogen iodide and sodium iodide in chloroform . A similar approach could potentially be employed to prepare 5-iodopyrimidine from other 5-halopyrimidines.
The synthesis typically proceeds with high yields (84% reported for 5-bromo-2-iodopyrimidine) , making it an attractive method for preparing iodinated pyrimidine derivatives.
Applications in Research and Medicine
Pharmaceutical Research
5-Iodopyrimidine serves as a valuable building block in pharmaceutical research, particularly in the development of antiviral agents. Related compounds such as 2-arylthio-5-iodo pyrimidine derivatives have shown significant activity against hepatitis B virus (HBV) . These compounds represent novel nonnucleoside HBV inhibitors that could potentially address issues of drug-resistant mutations and adverse effects associated with nucleoside analogs.
The study published in Future Medicinal Chemistry reported that:
"2-Arylthio-5-iodo pyrimidine derivatives firstly proved to be effective against HBV, which paves the way for future development of nonnucleoside anti-HBV agents."
This finding highlights the potential of 5-iodopyrimidine-based scaffolds in antiviral drug development.
Synthetic Chemistry Applications
The reactivity of the iodine substituent makes 5-iodopyrimidine an excellent starting material for diversity-oriented synthesis. It serves as a versatile intermediate in the preparation of more complex heterocyclic systems through various coupling reactions.
Similar to how 5-bromo-2-iodopyrimidine has been used to prepare "novel conformationally constrained glucagon receptor antagonists" , 5-iodopyrimidine could potentially serve as a building block for various receptor ligands and enzyme inhibitors.
Biochemical Studies
Iodinated pyrimidine derivatives have applications in biochemical research, particularly in studying nucleic acid analogs and their interactions with biological molecules. The structural similarity to natural nucleobases makes these compounds valuable tools for investigating biological processes involving DNA and RNA.
Compounds like 5-iodopyrimidine-2,4,6-triol have been reported to be used "in the study of nucleic acid analogs and their interactions with biological molecules", suggesting similar applications for 5-iodopyrimidine itself.
Related Compounds and Derivatives
Hydroxylated Derivatives
Several hydroxylated derivatives of 5-iodopyrimidine have been characterized and are commercially available:
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4-Hydroxy-5-iodopyrimidine (CAS: 4349-07-9)
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5-Iodopyrimidin-2-ol (CAS: 79387-69-2)
Halogenated Analogs
The family of halogenated pyrimidines includes several compounds with similar structures but different halogen substitutions:
Functionalized Derivatives
The 2-arylthio-5-iodo pyrimidine derivatives represent an important class of functionalized 5-iodopyrimidine derivatives with significant biological activity. These compounds were prepared according to "two high-yielded synthetic routes" and evaluated for their anti-HBV activities on Hep2.2.15 and HepAD38 cell lines .
The study found that these derivatives were effective against HBV, demonstrating the potential of 5-iodopyrimidine as a scaffold for developing bioactive compounds.
Structure-Activity Relationships
Electronic and Steric Effects
The iodine atom in 5-iodopyrimidine contributes significant electronic and steric effects that influence the compound's biological activity and chemical reactivity:
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The large atomic radius of iodine creates steric hindrance that can affect molecular interactions
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The polarizable nature of the carbon-iodine bond influences binding to biological targets
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The electron-withdrawing effect of iodine alters the electron density distribution in the pyrimidine ring
These factors collectively determine how 5-iodopyrimidine and its derivatives interact with biological targets and participate in chemical reactions.
Biological Activity Determinants
In the context of HBV inhibition by 2-arylthio-5-iodo pyrimidine derivatives, research has led to the construction of pharmacophore models "for future optimization of lead compounds" . These models identify the structural features essential for biological activity, guiding the rational design of more potent derivatives.
The positioning of the iodine at the 5-position appears to be crucial for the biological activity of these compounds, as it likely influences their interaction with specific viral targets.
Current Research and Future Perspectives
Antiviral Research
The development of 2-arylthio-5-iodo pyrimidine derivatives as HBV inhibitors represents a significant advancement in antiviral research. According to the study in Future Medicinal Chemistry:
"Novel nonnucleoside hepatitis B virus inhibitors have been recently developed for the reason of drug-resistant mutations and adverse effects of nucleoside analogs."
This research direction could potentially lead to new therapeutic options for HBV infections, addressing the limitations of current treatments.
Synthetic Methodology Development
Ongoing research focuses on developing more efficient synthetic routes to 5-iodopyrimidine and its derivatives. The exploration of environmentally friendly and cost-effective methods remains an active area of investigation.
The synthesis of 2-amino-5-iodopyridine, for example, demonstrates how aqueous reaction conditions can be employed for iodination reactions, potentially reducing the environmental impact of such processes .
Expansion of Applications
The versatility of 5-iodopyrimidine as a building block suggests potential for expanded applications in various fields:
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Development of imaging agents for diagnostic applications
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Creation of functional materials with specific electronic or optical properties
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Design of chemical probes for biological studies
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